6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of dihydropyrano[2,3-c]pyrazoles, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde, ethyl acetoacetate, hydrazine hydrate, and malononitrile.
Reaction Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions. A catalyst such as piperidine or triethylamine is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the aromatic ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Conversion to primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic processes.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Research: Potential cytotoxic effects on cancer cell lines.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets:
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Potential to bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: Possible intercalation into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(3-ethoxy-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
- Structural Features : The presence of the 2-methylbenzyl group and the specific substitution pattern on the phenyl ring make it unique.
- Biological Activity : Exhibits distinct biological activities compared to its analogs, potentially due to its unique structural features.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines
Properties
Molecular Formula |
C24H24N4O3 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
6-amino-4-[3-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C24H24N4O3/c1-4-29-20-11-16(9-10-19(20)30-13-17-8-6-5-7-14(17)2)22-18(12-25)23(26)31-24-21(22)15(3)27-28-24/h5-11,22H,4,13,26H2,1-3H3,(H,27,28) |
InChI Key |
LMIGPMCCRYQFEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OCC4=CC=CC=C4C |
Origin of Product |
United States |
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